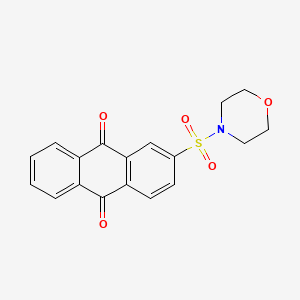
2-(Morpholine-4-sulfonyl)-anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Morpholine-4-sulfonyl)-anthraquinone” is a chemical compound with the molecular formula C18H15NO5S . It has an average mass of 357.380 Da and a mono-isotopic mass of 357.067108 Da .
Synthesis Analysis
The synthesis of morpholines, which is a part of the compound, has been extensively studied. Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are generally synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “this compound” is complex, as it contains both a morpholine ring and an anthraquinone moiety. The morpholine ring is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The anthraquinone moiety is a type of quinone with a two benzene rings fused to a central ring containing two carbonyl groups .Aplicaciones Científicas De Investigación
Antioxidant Properties
Anthraquinone analogues, including derivatives similar to 2-(Morpholine-4-sulfonyl)-anthraquinone, have been studied for their antioxidant properties. One study involves the synthesis of a related anthraquinone analogue, 2-chloro-5-(methylsulfonamide) anthraquinone, which demonstrated potent antioxidant activity through In vitro methods like DPPH and ABTS procedures, suggesting these compounds could serve as effective antioxidants in various applications (Lakshman, Murthy, & Rao, 2020).
Biomedical Research
Anthraquinone derivatives have been explored for their potential in biomedical applications, particularly in the development of antithrombotic drugs. Research has found that certain anthraquinone derivatives show high affinity as competitive antagonists of platelet P2Y12 receptors, which play a crucial role in platelet aggregation and thrombosis. These findings indicate the promise of anthraquinone derivatives, including those related to this compound, in the development of novel antithrombotic therapies (Baqi et al., 2009).
Antiviral Activities
Studies on various anthraquinones substituted with groups like hydroxyl, amino, and sulfonate have shown significant activity against human immunodeficiency virus type 1 (HIV-1) in primary human lymphocytes. Specifically, polyphenolic and/or polysulfonate substituted anthraquinones, which could include structures related to this compound, exhibited the most potent antiviral activity. These compounds were found to inhibit HIV-1 reverse transcriptase, highlighting their potential as antiviral agents (Schinazi et al., 1990).
Analytical Chemistry Applications
Anthraquinone-2-sulfonyl chloride, a compound related to this compound, has been synthesized and identified as a versatile derivatization reagent for analytical chemistry. It demonstrates excellent utility in the derivatization of amines, facilitating their analysis through normal-phase and reversed-phase HPLC with excellent response linearity and detection limits. This showcases the role of anthraquinone derivatives in enhancing analytical methodologies (Feng et al., 2002).
Energy Storage
Anthraquinone derivatives are also being explored for their applications in energy storage, particularly in aqueous flow batteries. Sodium sulfonate groups substituted anthraquinone demonstrated as an organic cathode material in potassium batteries, showcasing enhanced electrochemical performance, good cycling stability, and capacity retention. This research opens up new avenues for the development of high-performance organic electrode materials for energy storage solutions (Zhao et al., 2018).
Safety and Hazards
The safety data sheet for a similar compound, “4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . It should be used only outdoors or in a well-ventilated area, and all sources of ignition should be removed .
Propiedades
IUPAC Name |
2-morpholin-4-ylsulfonylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S/c20-17-13-3-1-2-4-14(13)18(21)16-11-12(5-6-15(16)17)25(22,23)19-7-9-24-10-8-19/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAGCUSWXDRDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Methylanilino)-2-oxoethyl]sulfinylacetic acid](/img/structure/B2696083.png)
![(3-Chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride](/img/structure/B2696085.png)
![5-methyl-3-oxo-N-(pyridin-3-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2696086.png)
![2-[(5-Fluorothiophen-2-yl)-nitromethoxy]-N,N-dimethylethanamine](/img/structure/B2696088.png)
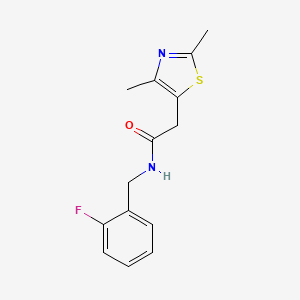
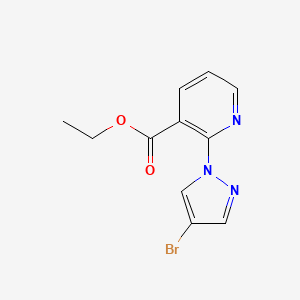
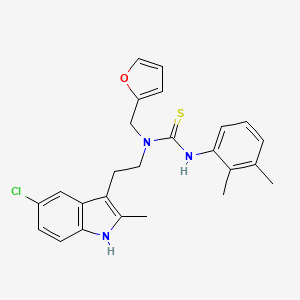
![4-cyano-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2696098.png)
![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2696099.png)
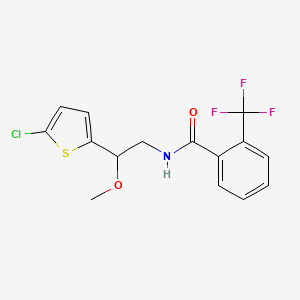
amine hydrochloride](/img/structure/B2696101.png)
![ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate](/img/structure/B2696102.png)
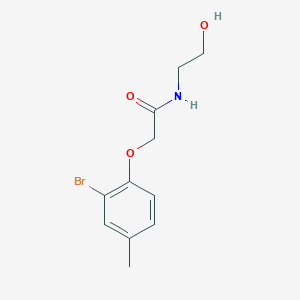
![1-chloro-N-methyl-N-[(thiophen-3-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2696104.png)